molecular formula C25H21ClN2O4S B2863868 1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941882-24-2

1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2863868
CAS No.: 941882-24-2
M. Wt: 480.96
InChI Key: KHPSQPVYWHFVMR-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indole-thiazolidine tetrone derivative characterized by a fused indole-thiazolidine core with a hypervalent sulfur atom (λ⁶) in the thiazolidine ring. Key structural features include:

  • A 2-chlorophenylmethyl group at position 1 of the indole ring.
  • A 4-ethylphenyl substituent at position 3' of the thiazolidine ring.

The hypervalent sulfur center (λ⁶) confers unique electronic properties, enhancing electrophilicity and interaction with biological targets such as enzymes or receptors. Its molecular weight and logP are expected to be similar to structurally related compounds (e.g., 464.51 g/mol and logP ~3.9 for E963-0150 in ), though substituents like the 4-ethylphenyl group may increase lipophilicity compared to analogs with smaller substituents.

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-2-17-11-13-19(14-12-17)28-23(29)16-33(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-18-7-3-5-9-21(18)26/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPSQPVYWHFVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons
Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Spiro[indole-3,2'-[λ⁶-thiazolidine]] 1-(2-Chlorophenylmethyl), 3'-(4-ethylphenyl) Tetrone (4 ketones) N/A
E963-0150 () Spiro[indole-3,2'-[λ⁶-thiazolidine]] 1-(4-Fluorophenylmethyl), 3'-(3-ethylphenyl) Tetrone
V022-2771 () Spiro[indole-3,2'-[thiazolidine]] 1-(4-Methylphenylmethyl), 3'-(4-chlorobenzoyl) 2-one, 5-fluoro
Ic/Id () Spiro[indole-3,2'-[thiazolidine]] 3'-Acetic acid ethyl ester (Ic) or 3'-propanoic acid methyl ester (Id) Di-one, ester groups

Key Observations :

  • Substituent Effects : The target compound’s 2-chlorophenylmethyl group differs from E963-0150’s 4-fluorophenylmethyl, which may alter steric hindrance and electronic interactions. The 4-ethylphenyl group (target) vs. 3-ethylphenyl (E963-0150) affects spatial orientation in binding pockets .
  • Hypervalent Sulfur: Only the target compound and E963-0150 feature λ⁶-sulfur, enhancing electrophilicity compared to V022-2771’s non-hypervalent thiazolidine .
  • Functional Groups : The tetrone system in the target compound and E963-0150 contrasts with the esterified derivatives (Ic/Id), which exhibit higher solubility (logSw ~-4.1 for E963-0150 vs. ester derivatives with better aqueous solubility) .
Physicochemical Properties
Property Target Compound (Estimated) E963-0150 () V022-2771 () Ic ()
Molecular Weight ~480 g/mol 464.51 g/mol ~430 g/mol* 330–350 g/mol
logP ~4.0 3.9667 ~3.5* 2.0–2.5
logSw (Solubility) ~-4.1 -4.1207 Not reported -3.0 (estimated)
Hydrogen Bond Acceptors 8–10 8 6–7 6

Notes:

  • The target compound’s higher logP (vs.
  • E963-0150’s logD (0.2867) suggests moderate polarity, balancing solubility and absorption .

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